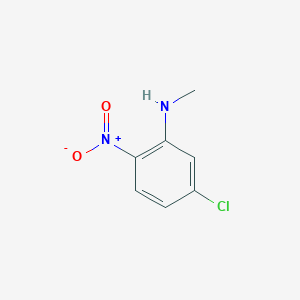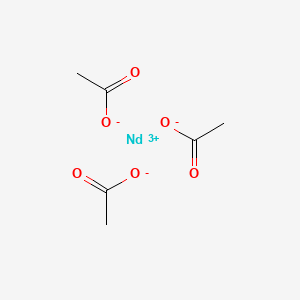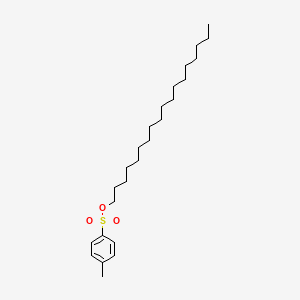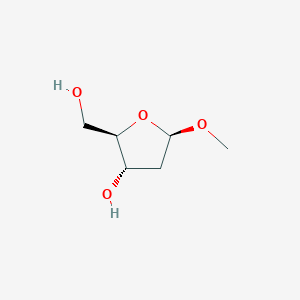
5-chloro-N-méthyl-2-nitroaniline
Vue d'ensemble
Description
5-chloro-N-methyl-2-nitroaniline: is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aniline ring, with a methyl group (-CH3) substituting one of the hydrogen atoms on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Chemistry: 5-chloro-N-methyl-2-nitroaniline is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medical research, it has been explored for its potential in developing cancer therapeutics and inhibitors of human immunodeficiency virus type-1 (HIV-1) .
Industry: The compound is also employed in the production of dyes and pigments due to its ability to form stable colorants .
Mécanisme D'action
Target of Action
It has been suggested that this compound may have potential applications in cancer therapy, possibly targeting oncogenic mirnas .
Mode of Action
It is likely that the compound interacts with its targets, possibly oncogenic miRNAs, leading to inhibition of cell proliferation
Biochemical Pathways
Given its potential role in cancer therapy, it may be involved in pathways related to cell proliferation and survival
Result of Action
It has been suggested that the compound may inhibit cell proliferation, which could be beneficial in the context of cancer therapy .
Analyse Biochimique
Biochemical Properties
5-chloro-N-methyl-2-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors . This compound interacts with enzymes such as histone deacetylases, inhibiting their activity and thereby influencing gene expression. Additionally, 5-chloro-N-methyl-2-nitroaniline can interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
The effects of 5-chloro-N-methyl-2-nitroaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling proteins, leading to changes in cellular responses. Furthermore, 5-chloro-N-methyl-2-nitroaniline can affect the expression of genes involved in critical cellular processes, thereby impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-chloro-N-methyl-2-nitroaniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, by inhibiting histone deacetylases, 5-chloro-N-methyl-2-nitroaniline can lead to increased acetylation of histones, resulting in changes in chromatin structure and gene expression . Additionally, this compound can interact with other enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-chloro-N-methyl-2-nitroaniline in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro studies, the effects of 5-chloro-N-methyl-2-nitroaniline on cellular function can vary depending on the duration of exposure. Long-term exposure may result in sustained changes in gene expression and cellular metabolism, while short-term exposure may have more transient effects.
Dosage Effects in Animal Models
The effects of 5-chloro-N-methyl-2-nitroaniline vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, 5-chloro-N-methyl-2-nitroaniline can induce toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.
Metabolic Pathways
5-chloro-N-methyl-2-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized through reduction, oxidation, and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall activity and toxicity of 5-chloro-N-methyl-2-nitroaniline, influencing its impact on cellular function and organismal health.
Transport and Distribution
Within cells and tissues, 5-chloro-N-methyl-2-nitroaniline is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of 5-chloro-N-methyl-2-nitroaniline can affect its biochemical activity, as its concentration in specific tissues or organelles may determine its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 5-chloro-N-methyl-2-nitroaniline is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-chloro-N-methyl-2-nitroaniline may accumulate in the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may localize to the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methyl-2-nitroaniline typically involves multiple steps:
Nitration: The starting material, such as 3-chloroaniline, undergoes nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to form 5-chloro-2-nitroaniline.
Methylation: The nitroaniline is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate to yield 5-chloro-N-methyl-2-nitroaniline
Industrial Production Methods: Industrial production of 5-chloro-N-methyl-2-nitroaniline follows similar synthetic routes but often employs more efficient and scalable methods. For example, high-pressure amination and the use of environmentally friendly nitrating agents like nitrogen dioxide instead of traditional nitric acid-sulfuric acid mixtures .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 5-chloro-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-chloro-2-nitroaniline
- 3-chloro-6-nitroaniline
- 2-nitro-5-chloroaniline
- 5-chloro-2-nitrobenzeneamine
Comparison: 5-chloro-N-methyl-2-nitroaniline is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interactions compared to other similar nitroanilines. This methyl group can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct in its applications and properties .
Propriétés
IUPAC Name |
5-chloro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPRGWHZDSXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292997 | |
| Record name | 5-chloro-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35966-84-8 | |
| Record name | 5-Chloro-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35966-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35966-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)

